molecular formula C15H14ClN5O2S B2957385 N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891135-01-6

N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2957385
CAS RN: 891135-01-6
M. Wt: 363.82
InChI Key: FCKQDHGXBIIJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H14ClN5O2S and its molecular weight is 363.82. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has been conducted on the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, highlighting the structural versatility and synthetic accessibility of compounds within this chemical class. These compounds have been synthesized through various methods, demonstrating the chemical reactivity and potential utility of these frameworks in further applications (Hassneen & Abdallah, 2003).

Antimicrobial and Antiasthmatic Potential

Some derivatives have shown promise in preliminary bioassays for their herbicidal activity against specific plant species, indicating their potential utility in agricultural sciences. For instance, novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives demonstrated good herbicidal activity, suggesting a potential application in the development of new agrochemicals (Yang, Xu, & Lu, 2001). Additionally, triazolo[1,5-c]pyrimidines were prepared as potential antiasthma agents, utilizing human basophil histamine release assays to identify mediator release inhibitors, pointing towards their application in medical research focused on respiratory conditions (Medwid et al., 1990).

Antimalarial Effects

A study on the synthesis and antimalarial effects of 2‐(3,4‐dichloroanilino)‐7‐[[[(dialkylamino)alkyl]amino]]‐5‐methyl‐s‐triazolo[1,5‐a]pyrimidines revealed that several amino-s-triazolo[1,5-α]pyrimidines possessed activity against P. berghei in mice, underscoring the potential of these compounds in antimalarial drug development (Werbel, Elslager, & Chu, 1973).

Anticancer and Analgesic Activities

Research into acyclic nucleoside analogues derived from pyrimido[4,5-b]quinolines has shown that these compounds exhibit significant analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. This suggests their potential application in the development of new therapeutic agents for treating pain, inflammation, and infections, as well as in cancer research (El-Gazzar, Hafez, & Nawwar, 2009).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c1-8-9(2)21-14(18-13(8)23)19-20-15(21)24-7-12(22)17-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKQDHGXBIIJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

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